molecular formula C14H11NO B582467 5-(3-Cyanophenyl)-3-methylphenol CAS No. 1261896-62-1

5-(3-Cyanophenyl)-3-methylphenol

Cat. No. B582467
CAS RN: 1261896-62-1
M. Wt: 209.248
InChI Key: UYUJGAPBDHQRSG-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-3-methylphenol, also known as 3-cyano-5-methylphenol, is a synthetic phenolic compound that has been widely studied for its potential applications in the medical and scientific fields. This compound is widely used in organic synthesis and has been studied for its potential as a pharmaceutical agent, organic catalyst, and as a material in biotechnology.

Scientific Research Applications

Crystal Structure and Synthesis

  • The study on the crystal structures of substituted intermediates of phenothiazine derivatives highlights the synthesis process and structural analysis of compounds with substituted cyclohexanone rings, which are key intermediates in the synthesis of various organic molecules, potentially including compounds similar to 5-(3-Cyanophenyl)-3-methylphenol (Mohan, Ravikumar, & Shetty, 2003).

Antimicrobial Studies

  • Research on novel azo-azomethine dyes synthesized by condensation reactions, including studies on 2-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol, revealed antibacterial activities against gram-positive bacteria, indicating the potential for applications in antimicrobial coatings or agents (Kose et al., 2013).

Antitumor Activity

  • The investigation into antitumor activity of Schiff bases , including various phenol derivatives, provides insights into their cytotoxicity against cancer cell lines. These studies suggest potential applications in cancer therapy, emphasizing the importance of chemical structure in determining biological activity (Uddin et al., 2020).

Environmental Monitoring

  • A study on the development of SPE/HPLC-DAD for determining residues of selected disinfectant agents, including 4-chloro-3-methylphenol, in surface water highlights the environmental applications of phenolic compounds. This research is crucial for monitoring environmental pollutants and ensuring water safety (Baranowska & Wojciechowska, 2012).

properties

IUPAC Name

3-(3-hydroxy-5-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUJGAPBDHQRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683695
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-62-1
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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